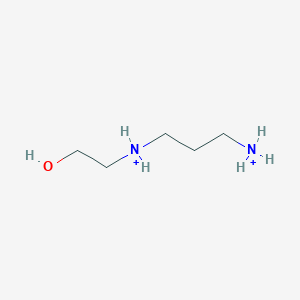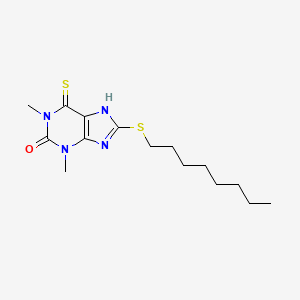
Theophylline, 8-octylthio-6-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 8-octylthio-6-thio-, is a derivative of theophylline, a well-known methylxanthine used primarily for its bronchodilator effects. This compound has the molecular formula C15H24N4OS2 and is characterized by the presence of octylthio and thio groups at the 8th and 6th positions, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of theophylline with octylthiol and a sulfurizing agent under controlled conditions . The reaction is usually carried out in a suitable solvent, such as acetonitrile, and may require the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of theophylline, 8-octylthio-6-thio-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Theophylline, 8-octylthio-6-thio-, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octylthio or thio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of theophylline .
Wissenschaftliche Forschungsanwendungen
Theophylline, 8-octylthio-6-thio-, has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its bronchodilator properties and potential anti-inflammatory effects.
Wirkmechanismus
Theophylline, 8-octylthio-6-thio-, exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle, particularly in the bronchi, and has anti-inflammatory effects. The compound also acts as an adenosine receptor antagonist, further contributing to its bronchodilator and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A methylxanthine with similar bronchodilator effects but lacking the octylthio and thio modifications.
Caffeine: Another methylxanthine with stimulant properties but different pharmacological effects.
Theobromine: A methylxanthine found in chocolate, with milder stimulant and bronchodilator effects compared to theophylline.
Uniqueness
Theophylline, 8-octylthio-6-thio-, is unique due to its specific modifications, which enhance its lipophilicity and potentially alter its pharmacokinetic and pharmacodynamic properties. These modifications may result in improved efficacy and reduced side effects compared to its parent compound, theophylline .
Eigenschaften
CAS-Nummer |
4791-40-6 |
|---|---|
Molekularformel |
C15H24N4OS2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1,3-dimethyl-8-octylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C15H24N4OS2/c1-4-5-6-7-8-9-10-22-14-16-11-12(17-14)18(2)15(20)19(3)13(11)21/h4-10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
XNSPJKAHKOGEEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
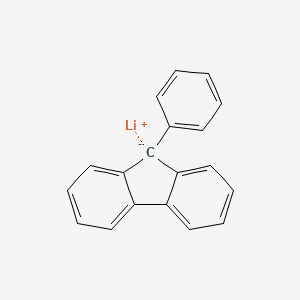


![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
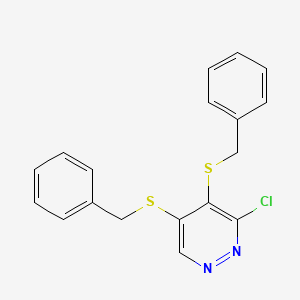

![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
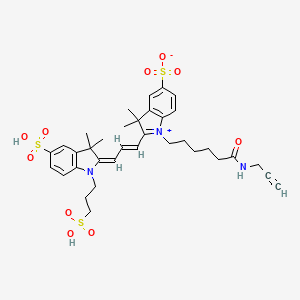

![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
